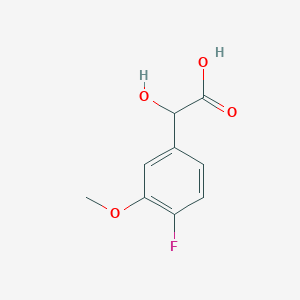
4-Fluoro-3-methoxymandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methoxymandelic acid is a derivative of mandelic acid, characterized by the presence of a fluorine atom at the 4th position and a methoxy group at the 3rd position on the aromatic ring. This compound belongs to the class of aromatic α-hydroxy carboxylic acids, which are known for their diverse applications in pharmaceuticals, cosmetics, and chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxymandelic acid typically involves the introduction of fluorine and methoxy groups onto the mandelic acid backbone. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as Selectfluor. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure selective substitution. The use of catalysts and optimized reaction conditions can enhance yield and purity. Enzymatic synthesis methods are also being explored for their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-3-methoxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.
Reduction: Formation of 4-fluoro-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methoxymandelic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its structural similarity to natural metabolites.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-methoxymandelic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The methoxy group can influence the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparación Con Compuestos Similares
- 3-Fluoro-4-methoxymandelic acid
- 4-Hydroxy-3-methoxymandelic acid
- 3,4-Dihydroxymandelic acid
Comparison: 4-Fluoro-3-methoxymandelic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and selectivity in certain reactions, making it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C9H9FO4 |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Clave InChI |
RQLBYQAWBBRAIQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C(=O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


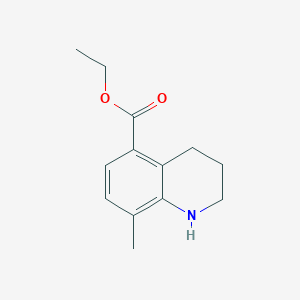

![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
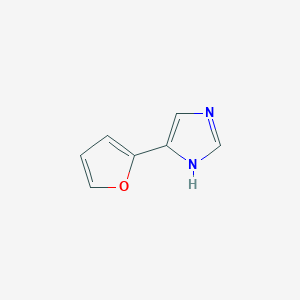
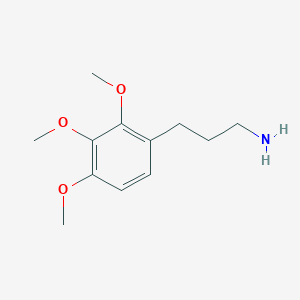
![(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13539554.png)

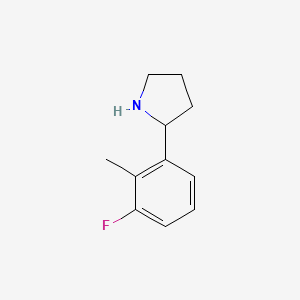


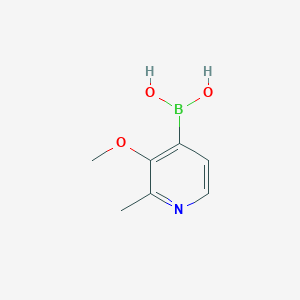

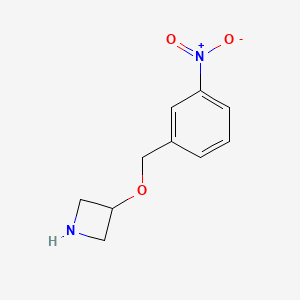
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
